![molecular formula C14H21ClN2 B14330259 1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine CAS No. 103770-17-8](/img/structure/B14330259.png)
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine is a compound belonging to the piperazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. Piperazines are cyclic amines that have been widely studied due to their presence in various biologically active molecules.
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine typically involves the reaction of 1-(2-methylphenyl)methylpiperazine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding ethyl derivative.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA function. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death by interfering with DNA replication .
Comparison with Similar Compounds
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloroethyl)piperazine: Lacks the methylphenyl group, making it less bulky and potentially less selective in its biological interactions.
4-[(2-Methylphenyl)methyl]piperazine: Lacks the chloroethyl group, which reduces its reactivity and potential for forming covalent bonds with biological targets.
Properties
CAS No. |
103770-17-8 |
|---|---|
Molecular Formula |
C14H21ClN2 |
Molecular Weight |
252.78 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H21ClN2/c1-13-4-2-3-5-14(13)12-17-10-8-16(7-6-15)9-11-17/h2-5H,6-12H2,1H3 |
InChI Key |
SFBSPUWSYACHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)


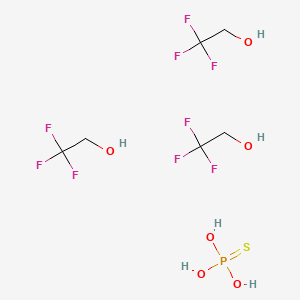
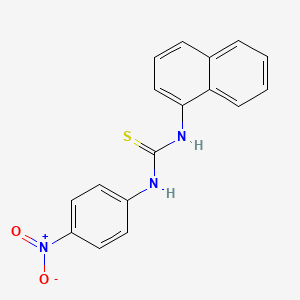
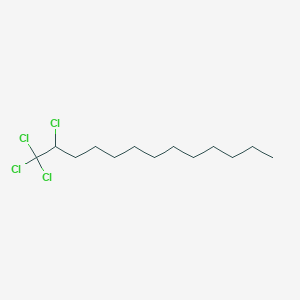
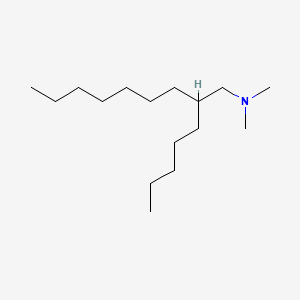

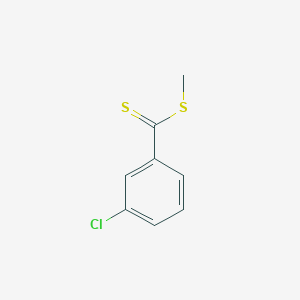


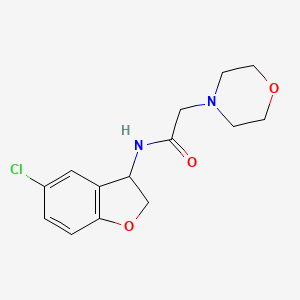
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)

